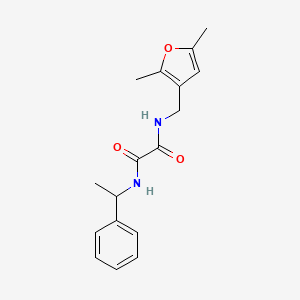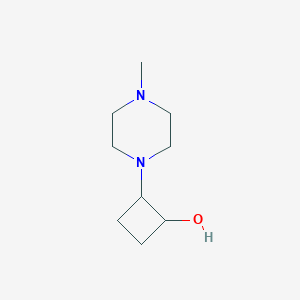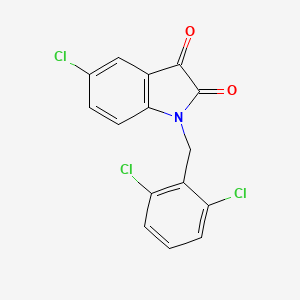
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione (5-Cl-DBI) is a novel indole-based compound with a wide range of potential applications in science and medicine. It was first synthesized in the laboratory in 2014 and has since been studied for its unique properties and potential therapeutic benefits. 5-Cl-DBI has been studied for its ability to modulate biological pathways and its potential to be used as a drug target. It has been found to have a variety of applications, including as a drug target, an anti-inflammatory agent, and a therapeutic agent for cancer.
Mécanisme D'action
The mechanism of action of 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione is not yet fully understood. It is thought to modulate the activity of certain enzymes and proteins, and to interact with various receptors and enzymes. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of inflammatory mediators. This compound has also been found to interact with the receptor for advanced glycation endproducts (RAGE), which is involved in the development of diabetic complications.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate the expression of certain genes and proteins, and to inhibit the activity of certain enzymes and receptors. It has been found to have anti-inflammatory and anti-cancer properties, and to inhibit the production of inflammatory mediators. It has also been found to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione has a number of advantages and limitations when it comes to laboratory experiments. It is a simple and efficient compound to synthesize in the laboratory, and it can be used in a variety of applications. However, it is important to note that this compound is a novel compound and its effects are still not fully understood. It is also important to note that it has not yet been tested in humans, and its safety and efficacy in humans is still unknown.
Orientations Futures
There are a number of potential future directions for research on 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione. These include further research into its mechanism of action, its potential therapeutic applications, and its safety and efficacy in humans. Additionally, further research could be done to explore the potential of this compound as a drug target, and to identify new compounds with similar properties. Finally, further research could be done to investigate the potential of this compound as a tool for drug discovery and development.
Méthodes De Synthèse
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione was first synthesized in the laboratory in 2014 through a reaction of 2,6-dichlorobenzyl bromide and 5-chloro-1H-indole-2,3-dione in the presence of anhydrous potassium carbonate. The reaction was carried out at room temperature and the product was obtained in a yield of 70%. The synthesis of this compound is simple and efficient, and can be performed in a single step.
Applications De Recherche Scientifique
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione has been studied extensively for its potential applications in scientific research. It has been found to modulate biological pathways and has been studied for its potential to be used as a drug target. This compound has been studied for its anti-inflammatory properties and its potential to be used as an anti-cancer agent. It has also been studied for its potential to be used as a therapeutic agent for the treatment of various diseases, including diabetes, obesity, and cardiovascular disease.
Propriétés
IUPAC Name |
5-chloro-1-[(2,6-dichlorophenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NO2/c16-8-4-5-13-9(6-8)14(20)15(21)19(13)7-10-11(17)2-1-3-12(10)18/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKVCWGATPMWMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

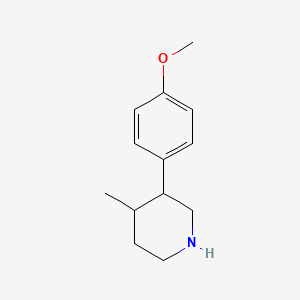
![3-[3-(1,3-Benzodioxol-5-yl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2384795.png)
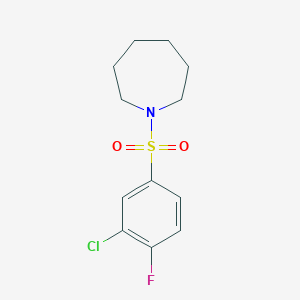

![N-{2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl}-N-isopropylamine](/img/structure/B2384802.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B2384804.png)
![3-[2-Oxo-2-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B2384806.png)
![1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2384807.png)
![methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2384809.png)

![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2384812.png)
